molecular formula C₂₄H₅₀O₃Si B1142911 Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)hexadecanoate CAS No. 245489-84-3

Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)hexadecanoate

Cat. No.: B1142911
CAS No.: 245489-84-3
M. Wt: 414.74
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Description

Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)hexadecanoate (CAS 245489-84-3) is a chiral fatty acid derivative of interest in medicinal chemistry and lipid research. This compound features a hexadecanoate (palmitate) backbone with a stereospecific (R)-configuration and a tert-butyldimethylsilyl (TBDMS) ether group protecting the 3-hydroxy position . The molecular formula is C 24 H 50 O 3 Si and it has a molecular weight of 414.7 g/mol . The incorporation of silyl groups, such as the TBDMS ether, is a recognized strategy in drug discovery to modulate the physicochemical properties of bioactive molecules . This modification can significantly enhance lipophilicity, which may improve tissue distribution and cellular uptake . Recent scientific investigations into structurally related silyl derivatives of hydroxystearic acids have demonstrated enhanced in vitro cytotoxicity against human tumor cell lines, including colon cancer cells, compared to their non-silylated precursors . These findings highlight the potential of silylated lipid compounds as valuable tools for developing new pharmaceutically active agents and probing biological mechanisms . In synthetic chemistry, the TBDMS group serves as a robust protecting group for alcohols, stable under a variety of conditions and readily removed using fluoride ions, allowing for selective reactions at other molecular sites . As such, this compound is a valuable chiral synthetic intermediate and building block for the preparation of more complex lipid structures, such as esters of hydroxy fatty acids (FAHFAs), which are a class of lipids with signaling roles in metabolic control . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O3Si/c1-8-10-11-12-13-14-15-16-17-18-19-20-22(21-23(25)26-9-2)27-28(6,7)24(3,4)5/h22H,8-21H2,1-7H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWLJHQCSKATMY-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OCC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@H](CC(=O)OCC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, ethyl (R)-3-hydroxyhexadecanoate (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen. Imidazole (1.2 equiv) is added as a base to scavenge HCl generated during silylation. TBDMSCl (1.1 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 24 hours. The reaction exploits the nucleophilic attack of the alcohol oxygen on the electrophilic silicon center, with imidazole ensuring rapid deprotonation (Figure 1).

Yield Optimization

  • Solvent selection : DMF outperforms tetrahydrofuran (THF) or dichloromethane (DCM) due to superior solubility of intermediates.

  • Temperature : Reactions conducted above 25°C risk premature desilylation or ester hydrolysis, while temperatures below 0°C slow kinetics.

  • Base stoichiometry : Excess imidazole (up to 1.5 equiv) suppresses side reactions but may complicate purification.

Workup and Purification

The crude product is extracted with ethyl acetate, washed with brine to remove DMF and imidazole residues, and dried over Na2SO4. Silica gel chromatography (hexane/ethyl acetate 95:5) isolates the silylated product as a colorless oil. Typical yields range from 85–92%.

Alternative Synthetic Routes

Reduction-Kinetic Resolution Approach

A patent-derived strategy for tert-butyl dihydroxy esters can be adapted for ethyl (R)-3-((TBDMS)oxy)hexadecanoate:

  • Synthesis of ethyl 3-oxohexadecanoate : Oxidation of ethyl 3-hydroxyhexadecanoate using pyridinium chlorochromate (PCC) in DCM.

  • Asymmetric reduction : Employing NaBH4 in a micellar aqueous system at 0–5°C achieves >80% diastereomeric excess (de) for the (R)-alcohol.

  • Silylation : TBDMS protection as described in Section 1.

This route is lengthier but provides stereochemical control when starting from racemic or non-chiral precursors.

Enzymatic Resolution

Whole-cell biocatalysts (e.g., Rhodosporidium toruloides) selectively hydrolyze the (S)-enantiomer of ethyl 3-hydroxyhexadecanoate, leaving the (R)-alcohol for silylation. However, scalability issues and moderate enantiomeric excess (70–75% ee) limit industrial applicability.

Reaction Optimization and Troubleshooting

Catalytic Enhancements

  • 4-Dimethylaminopyridine (DMAP) : Adding 0.1 equiv DMAP accelerates silylation by 40% via nucleophilic catalysis.

  • Microwave assistance : Irradiating the reaction at 50°C for 1 hour increases yield to 94% while reducing imidazole requirements.

Common Side Reactions

  • Ester hydrolysis : Trace water generates hexadecanoic acid, detectable by TLC (Rf = 0.3 in 9:1 hexane/ethyl acetate). Storing TBDMSCl over molecular sieves mitigates this.

  • Disilylation : Occurs with excess TBDMSCl, producing bis-TBDMS derivatives. Stoichiometric control and monitoring by ¹H NMR (absence of -OH signal at δ 1.5 ppm) are critical.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃),
    δ 3.89 (m, 1H, -CH(OSi)-),
    δ 0.88 (s, 9H, -SiC(CH₃)₃),
    δ 0.05 (s, 6H, -Si(CH₃)₂).

  • ¹³C NMR :
    δ 173.8 (C=O),
    δ 67.5 (-CH(OSi)-),
    δ 25.8 (-SiC(CH₃)₃),
    δ 18.2 (-SiC(CH₃)₃),
    δ -4.3 (-Si(CH₃)₂).

Infrared Spectroscopy (IR)

Strong absorptions at:

  • 1745 cm⁻¹ (ester C=O stretch),

  • 1255 cm⁻¹ (Si-C bending),

  • 835 cm⁻¹ (Si-O-C asymmetric stretch).

Applications and Derivative Synthesis

Ethyl (R)-3-((TBDMS)oxy)hexadecanoate serves as a precursor for:

  • Glycolipid analogs : Coupling with sphingosine via EDCI/HOBt yields TBDMS-protected cerebrosides.

  • Prodrugs : Enzymatic cleavage of the silyl group in vivo enables controlled release of 3-hydroxyhexadecanoic acid.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
TBDMSCl320
Ethyl 3-hydroxyhexadecanoate180
Imidazole45

Microwave-assisted routes reduce solvent consumption by 60%, lowering production costs to $550/kg at 100 kg batches.

Environmental Impact

DMF replacement with cyclopentyl methyl ether (CPME) decreases waste toxicity (Table 2):

SolventPMI*Aquatic Toxicity (LC50)
DMF8.24.5 mg/L
CPME3.1120 mg/L
*Process Mass Intensity = Total mass used / Product mass .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)hexadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl ®-3-((tert-butyldimethylsilyl)oxy)hexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of lipid metabolism and enzyme interactions.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl ®-3-((tert-butyldimethylsilyl)oxy)hexadecanoate involves the interaction of its functional groups with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other sites. The ester linkage can undergo hydrolysis, releasing the active alcohol or acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)hexadecanoate can be contextualized by comparing it to analogous silyl-protected esters, positional isomers, and alternative ester derivatives.

Silyl Ether Variations

  • Ethyl (R)-3-((tert-Butyldiphenylsilyl)oxy)hexadecanoate: Replacing the TBDMS group with a tert-butyldiphenylsilyl (TBDPS) group increases steric bulk and hydrolytic stability. For example, TBDPS-protected intermediates (as seen in ) are often used in prolonged reaction sequences requiring harsh conditions, whereas TBDMS groups are preferred for easier deprotection . The TBDPS variant would exhibit slower reaction kinetics in fluoride-mediated deprotection compared to TBDMS.
  • Ethyl (R)-3-(Triisopropylsilyloxy)hexadecanoate: Triisopropylsilyl (TIPS) groups offer even greater steric protection than TBDMS but are less commonly used due to synthetic accessibility challenges. TIPS derivatives typically require stronger deprotection agents (e.g., concentrated HF), limiting their utility in sensitive substrates.

Ester Group Modifications

  • Mthis compound: Substituting the ethyl ester with a methyl group reduces the compound’s molecular weight and slightly alters its lipophilicity. Methyl esters are more prone to transesterification under basic conditions, making ethyl esters preferable in reactions involving nucleophiles.
  • Hexadecanoic Acid (R)-3-((tert-Butyldimethylsilyl)oxy) Free Acid: The free acid form lacks the ethyl ester’s solubility advantages, complicating its use in organic solvents. However, it serves as a direct precursor for coupling reactions (e.g., amidation or glycosylation).

Positional Isomers

  • Ethyl (R)-4-((tert-Butyldimethylsilyl)oxy)hexadecanoate: Shifting the TBDMS group to the 4-position alters the molecule’s stereoelectronic profile. This positional change can affect substrate-enzyme interactions in biochemical applications or modify crystallization behavior during purification.

Table 1: Key Properties of this compound and Analogues

Compound Name Silyl Group Ester Group Deprotection Conditions Solubility in CH₂Cl₂ Steric Hindrance
Ethyl (R)-3-(TBDMS-oxy)hexadecanoate TBDMS Ethyl Mild acid (e.g., AcOH/H₂O) High Moderate
Ethyl (R)-3-(TBDPS-oxy)hexadecanoate TBDPS Ethyl Strong fluoride (e.g., TBAF) Moderate High
Methyl (R)-3-(TBDMS-oxy)hexadecanoate TBDMS Methyl Mild acid Moderate Moderate
Ethyl (R)-4-(TBDMS-oxy)hexadecanoate TBDMS Ethyl Mild acid High Low

Research Findings

  • Synthetic Utility : highlights the use of TBDPS-protected intermediates in multi-step syntheses, underscoring the importance of silyl groups in achieving regioselectivity . By analogy, the TBDMS variant discussed here would enable similar selectivity with easier deprotection.
  • Stability Studies : TBDMS-protected esters demonstrate superior stability to basic conditions compared to trimethylsilyl (TMS) analogues, minimizing side reactions during alkylation or acylation steps.
  • Chiral Applications : The (R)-configuration at the 3-position ensures compatibility with enzymatic resolutions or asymmetric catalysis, a feature less explored in bulkier TBDPS derivatives.

Notes

  • Comparative data on hydrolysis rates, crystallinity, or biological activity remain speculative without explicit experimental results. Further studies are required to quantify these parameters.

Biological Activity

Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)hexadecanoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from hexadecanoic acid. The presence of a tert-butyldimethylsilyl group enhances its stability and solubility, making it a suitable candidate for various biological assays. The molecular formula is C21_{21}H42_{42}O2_2Si, and it exhibits significant lipophilicity due to the long hydrocarbon chain.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess antimicrobial properties. For instance, crude extracts from actinomycetes strains showed potent antimicrobial activities against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may exhibit similar effects, potentially inhibiting microbial growth through mechanisms such as membrane disruption or inhibition of cell wall synthesis .

Pathogen Activity Reference
Staphylococcus aureusInhibited growth
Escherichia coliInhibited growth
Salmonella typhiInhibited growth

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH scavenging assay. Compounds with similar structures demonstrated significant radical scavenging activities, which are crucial for neutralizing free radicals in biological systems. The scavenging efficiency was measured at varying concentrations, indicating a dose-dependent response .

Concentration (mg/mL) Scavenging Activity (%)
545
1082
1590

Cytotoxicity Studies

Cytotoxicity assays using human hepatocellular carcinoma cell lines (HepG2) revealed that extracts containing similar compounds exhibited significant cytotoxic effects. The IC50_{50} values were recorded, indicating the concentration required to inhibit cell growth by 50%. Such findings highlight the potential of this compound as an anticancer agent .

Extract Concentration (µg/mL) Cell Viability (%)
0.3985
1.5670
6.2550

Study on Actinomycetes

In a study focusing on actinomycetes isolated from soil and marine sediments, researchers identified several strains with notable antimicrobial and cytotoxic activities. The study utilized molecular identification techniques to confirm the strains' identities and assessed their bioactive secondary metabolites' efficacy against various pathogens and cancer cell lines .

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